Chloroethyne-1-thiol

Description

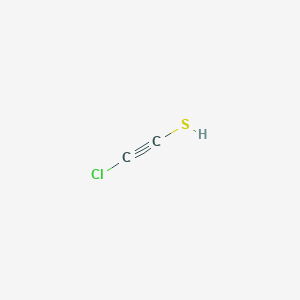

Structure

2D Structure

3D Structure

Properties

CAS No. |

54362-41-3 |

|---|---|

Molecular Formula |

C2HClS |

Molecular Weight |

92.55 g/mol |

IUPAC Name |

2-chloroethynethiol |

InChI |

InChI=1S/C2HClS/c3-1-2-4/h4H |

InChI Key |

BJSCGJILQPCGCI-UHFFFAOYSA-N |

Canonical SMILES |

C(#CCl)S |

Origin of Product |

United States |

Theoretical and Computational Chemistry of Chloroethyne 1 Thiol

Quantum Chemical Characterization of Electronic Structure and Molecular Geometry

The fundamental understanding of a molecule's reactivity, stability, and spectroscopic properties begins with a detailed characterization of its electronic structure and three-dimensional shape.

Ab Initio and Density Functional Theory (DFT) Methodologies for Structural Elucidation

The precise determination of molecular geometry, including bond lengths and angles, is a primary objective of computational chemistry. For a molecule like chloroethyne-1-thiol, both ab initio (from first principles) and Density Functional Theory (DFT) methods are employed for structural elucidation. researchgate.net

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a rigorous, wave-function-based approach to solving the electronic Schrödinger equation. lew.ro DFT methods, particularly those using hybrid functionals like B3LYP or ωB97X-D, offer a computationally efficient yet highly accurate alternative by modeling electron correlation through a functional of the electron density. researchgate.netnih.govjournaleras.com

For this compound, calculations would be performed using a suitable basis set, such as Pople-style (e.g., 6-311++G(d,p)) or Dunning's correlation-consistent sets (e.g., cc-pVTZ), to accurately describe the electronic distribution around the chlorine, sulfur, and hydrogen atoms. nih.govorientjchem.org The geometry optimization process finds the lowest energy arrangement of the atoms, corresponding to the equilibrium structure of the molecule.

Table 1: Illustrative Optimized Geometric Parameters for this compound and Related Compounds (DFT/B3LYP)

| Parameter | This compound (Predicted) | Ethynethiol (B15468375) (HCCSH) | Chloroacetylene (HCCCl) | Methanethiol (CH₃SH) |

| Bond Length (Å) | ||||

| C≡C | ~1.21 | 1.209 | 1.204 | - |

| C-Cl | ~1.64 | - | 1.637 | - |

| C-S | ~1.77 | 1.772 | - | 1.819 |

| S-H | ~1.34 | 1.338 | - | 1.336 |

| **Bond Angle (°) ** | ||||

| Cl-C-C | 180 (linear) | - | 180 (linear) | - |

| C-C-S | ~108 | 108.3 | - | - |

| C-S-H | ~96 | 96.5 | - | 96.5 |

Note: Values for this compound are predictive, based on typical values from DFT calculations on analogous structures. Other values are from established computational studies.

Investigation of Conformational Preferences and Tautomeric Equilibria

Tautomerism, the interconversion of structural isomers through proton transfer, is a critical consideration for molecules containing thioamide or related functional groups. tgc.ac.inchemistwizards.compsiberg.com this compound can theoretically exist in equilibrium with its tautomer, 2-chloro-1-thioketene (ClHC=C=S).

Computational methods are essential for evaluating the relative stabilities of these tautomers. wikipedia.orglibretexts.org By calculating the ground-state energies of both the thiol and thioketene (B13734457) forms, the equilibrium constant can be predicted. Theoretical studies on similar thione-thiol systems often show that the thione (or in this case, thioketene) form is thermodynamically more stable. lew.ro Furthermore, the energy barrier for the tautomerization can be determined by locating the transition state structure connecting the two isomers on the potential energy surface.

Prediction of Molecular Orbital Energies and Electron Density Distributions

Molecular Orbital (MO) theory provides a delocalized picture of electron distribution and is fundamental to understanding chemical reactivity. atlanticoer-relatlantique.cawikipedia.org Computational methods calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orglibretexts.org

HOMO: Represents the orbital from which an electron is most easily removed. For this compound, the HOMO is expected to have significant contributions from the sulfur lone pairs and the C≡C π-system.

LUMO: Represents the orbital to which an electron is most easily added. The LUMO is likely an antibonding π* orbital associated with the C≡C triple bond. scribd.com

The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. The electron density distribution, often visualized through molecular electrostatic potential (MESP) maps, reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, guiding predictions of intermolecular interactions. biointerfaceresearch.com

Energetic Profiling and Stability Assessments

Beyond structure, computational chemistry provides crucial data on the energetic properties that govern a molecule's stability and reactivity.

Computational Determination of Formation Enthalpies and Ionization Potentials

The standard enthalpy of formation (ΔfH°) is a measure of a molecule's intrinsic stability. High-accuracy computational protocols like the Gaussian-n (Gn) theories (e.g., G3, G4) or Complete Basis Set (CBS) methods are designed to calculate thermochemical data with near-experimental accuracy (typically within a few kJ/mol). acs.orgdiva-portal.org These methods involve a series of calculations at different levels of theory and basis sets, with empirical corrections to approximate the exact solution. nih.gov

The ionization potential (IP), the energy required to remove an electron, can be calculated directly as the energy difference between the neutral molecule and its corresponding cation. Alternatively, Koopmans' theorem provides an approximation where the IP is the negative of the HOMO energy. More accurate IP values are obtained from ΔSCF (self-consistent field) calculations. scielo.org.zauv.es

Table 2: Illustrative Calculated Thermochemical Data for Small Sulfur-Containing Molecules

| Compound | Formula | ΔfH° (gas, 298 K, kJ/mol) | Ionization Potential (eV) |

| Methanethiol | CH₄S | -22.8 ± 0.6 | 9.44 |

| Ethanethiol | C₂H₆S | -46.3 ± 0.7 | 9.28 |

| Thioketene | C₂H₂S | 101.7 ± 4.0 | 9.35 |

| Hydrogen Sulfide (B99878) | H₂S | -20.6 ± 0.3 | 10.46 |

Note: Data is sourced from the NIST Chemistry WebBook and computational literature for illustrative purposes.

Theoretical Examination of Radical Anion and Cationic Species

The study of radical ions is crucial for understanding redox processes and reaction mechanisms.

Radical Anion: The radical anion of this compound would be formed by the addition of an electron, likely into the LUMO. DFT calculations are well-suited to determine the geometry and spin density distribution of this species. In thiols, electron attachment can lead to the formation of disulfide radical anions (RSSR•−) if a thiolate is present, a process that has been studied computationally. nih.govnih.gov The stability of the this compound radical anion would be assessed by calculating its electron affinity.

Cationic Species: The cation is formed by removing an electron, typically from the HOMO. Its structure and electronic state can be readily calculated. For thiols, the stability and reactivity of the resulting thiyl radical (RS•) are of great interest. acs.org Computational studies can model the bond dissociation enthalpy of the S-H bond, providing insight into the ease of forming the chloroethynylthiyl radical (ClC≡CS•) and its subsequent reactions. researchgate.netrsc.org

Analysis of Isomeric Forms and Their Relative Stabilities

This compound (Cl-C≡C-SH) is part of a complex energetic landscape that includes several isomeric forms. Computational studies on analogous sulfur-containing compounds provide a framework for understanding the relative stabilities of these isomers, which are crucial for predicting the compound's behavior. The primary isomers of interest are the thiol tautomer itself, along with chlorothioketene (Cl-CH=C=S) and chlorothiirene, a three-membered ring structure.

Thiol-thione tautomerism is a common phenomenon, and computational methods like Density Functional Theory (DFT) are well-suited to investigate these equilibria. researchgate.net For many related compounds, such as 1,2,4-triazole-3-thione, calculations at various levels of theory (HF, B3LYP, MP2) consistently show that the thione tautomer is the most stable form in the gas phase. researchgate.net The relative stability is significant; for instance, in one thiosemicarbazone system, the thione form is more stable than the most stable thiol form by 8.93 kcal/mol. researchgate.net This energy difference suggests that the population of the thiol tautomer would be negligible in the gas phase according to the Boltzmann distribution. researchgate.net

The stability of these tautomers can be influenced by substituents and the surrounding medium. While substituents on the core structure may not always have a considerable effect on the relative stabilities or the energy barriers for proton transfer researchgate.net, the solvent environment plays a critical role. Contrary to what might be expected, polar solvents can sometimes further stabilize the more polar thione tautomer over the thiol form due to a larger dipole moment. researchgate.net

Thioketenes, such as chlorothioketene, are known to be highly reactive intermediates. acs.orgnih.gov Their formation from precursors like S-(1,2-Dichlorovinyl)-L-cysteine has been implicated in metabolic pathways. nih.gov Thiirenes, on the other hand, are strained, reactive species whose decomposition has been studied computationally. acs.org The relative energies of these isomers determine the predominant species under given conditions and the likely reaction pathways the molecule will follow.

Table 1: Calculated Relative Stabilities of Thione vs. Thiol Tautomers in a Model System This table is illustrative, based on data for analogous thiosemicarbazone compounds, to demonstrate the typical energy differences found in computational studies.

| Tautomer | Level of Theory | Relative Energy (kcal/mol) (Gas Phase) | Relative Energy (kcal/mol) (Methanol, CPCM) |

| Thione | B3LYP/6-311++G(2d,p) | 0.00 | 0.00 |

| Thiol | B3LYP/6-311++G(2d,p) | +8.93 | +10.8 |

| Thiol (Zwitterion) | B3LYP/6-311++G(2d,p) | - | +8.3 |

| Data adapted from findings on thiosemicarbazones. researchgate.net |

Mechanistic Insights from Computational Reaction Dynamics

Computational reaction dynamics provides a molecular-level view of chemical reactions, mapping out the energetic and structural changes that occur as reactants transform into products. For a reactive species like this compound, this approach is invaluable for understanding its chemical behavior.

Elucidation of Transition States and Energy Barriers in Reaction Pathways

The mechanism of a chemical reaction is defined by the sequence of elementary steps, each characterized by a transition state (TS) and an associated energy barrier (activation energy). Computational methods are used to locate these stationary points on the potential energy surface. acs.org For reactions involving thiols, such as thiol-thioester exchange or addition to unsaturated systems, DFT calculations have been widely used to study the mechanisms. rhhz.netresearchgate.net

These studies often reveal whether a reaction proceeds through a concerted mechanism, where bond breaking and formation occur in a single step, or a stepwise mechanism involving one or more intermediates. For example, the thiol-thioester exchange step in native chemical ligation (NCL) reactions is shown through calculations to occur via a concerted process. rhhz.net The geometry of the transition state provides crucial information; in thiol-disulfide exchanges, a symmetric trisulfide transition state with a nearly linear S-S-S angle is predicted. rsc.org

The United Reaction Valley Approach (URVA) is a powerful tool for analyzing reaction mechanisms in detail by partitioning the reaction path into distinct phases: reactant preparation, transition state phases where bond changes occur, and product relaxation. smu.edu The magnitude of the calculated energy barrier determines the reaction rate. For instance, in the 1,4 conjugate addition of a thiol to an enone, the activation enthalpy can be as low as 10.83 kcal/mol for an ionic mechanism, which is readily accessible via thermal activation. ulisboa.pt

Table 2: Illustrative Calculated Activation Energies for Thiol-Related Reactions This table presents representative data from computational studies on various thiol reactions to exemplify typical energy barriers.

| Reaction Type | System | Computational Method | Activation Energy (kcal/mol) |

| Thiol-Thioester Exchange | Thiophenol anion + Ethyl thioester | M06-2X/6-31G(d) | 13.3 |

| Thiol-Thioester Exchange | Thiophenol anion + Benzene thioester | M06-2X/6-31G(d) | 10.9 |

| Thiol-Disulfide Exchange | Model Peptides | QM/MM Metadynamics | ~20 |

| Conjugate Addition | Thiolate + Enone (Ionic TS) | Ab initio HF | 10.83 |

| Data sourced from related computational studies. rhhz.netrsc.orgulisboa.pt |

Computational Modeling of Substituent Effects on Reactivity (e.g., electron-withdrawing groups)

Substituents can dramatically alter the reactivity of a molecule by modifying its electronic properties. In the context of this compound, the chlorine atom acts as an electron-withdrawing group. Computational studies on related systems provide clear insights into how such groups influence reactivity.

When a thiol acts as a nucleophile, its reactivity is enhanced by electron-donating groups on the thiol and electron-withdrawing groups on the electrophile. Conversely, the reactivity of an electrophile is increased by electron-withdrawing substituents. For example, in the reaction of thiols with α,β-unsaturated ketones, the presence of electron-withdrawing groups on the ketone lowers the activation energy for the addition. researchgate.net DFT analysis of thiol-Michael additions to lactams revealed significant charge transfer from the thiol to the covalent reactive group (CRG) in the transition state, a process stabilized by electron-withdrawing heteroaryl substituents on the lactam. acs.org

This effect can be quantified. A Hammett-type substituent constant (σHet) has been developed to describe the electronic properties of heteroaryl groups, showing a good correlation (R² = 0.94) with calculated activation free energies (ΔG‡DFT) for thiol addition. acs.org A positive σHet value, indicating a more electron-withdrawing group, correlates with higher reactivity. acs.org Therefore, the electron-withdrawing chlorine atom in this compound is expected to significantly enhance its electrophilicity, making it susceptible to nucleophilic attack at the carbon-carbon triple bond, and also increase the acidity of the thiol proton.

Influence of Solvation Models on Reaction Kinetics and Thermodynamics

The solvent environment can have a profound impact on reaction outcomes, and accurately modeling these effects is a major focus of computational chemistry. uzh.ch For reactions involving polar or charged species, such as the deprotonated thiolate form of this compound, solvation effects are particularly important.

Continuum solvation models (CSMs), such as the Polarizable Continuum Model (PCM) and the SMD model, are commonly used to account for bulk solvent effects. uregina.caacs.org These models have been shown to be crucial for obtaining results that agree with experimental data. For instance, in the addition of methylthiolate to enones, substituent effects on reactivity are magnified in water, an effect captured by CPCM calculations. researchgate.net The gas-phase activation energies are altered by 2-6 kcal/mol in simulated aqueous solution. researchgate.net

However, CSMs can have limitations, especially when dealing with strong, specific interactions like hydrogen bonding or with small, highly charged ions. uregina.ca In these cases, a "cluster-continuum" or semicontinuum model, where one or more explicit solvent molecules are included in the quantum mechanical calculation along with the continuum model, often provides more accurate results. uregina.canih.gov DFT calculations on thiol-disulfide exchange using a combined quantum mechanics/molecular mechanics (QM/MM) scheme with classical water molecules also proved to be an efficient and accurate approach. rsc.org The choice of solvation model can even affect the predicted stability order of tautomers; while the CPCM model predicted a greater stability for a thione tautomer in methanol, other models might show different trends, highlighting the sensitivity of the system to how solvation is modeled. researchgate.net

Chemical Reactivity and Transformation of Chloroethyne 1 Thiol

Nucleophilic Addition Reactions Involving the Thiol and Alkyne Moieties

Conjugate Additions with Electrophilic Acceptors (e.g., Michael-type reactions)

No information available.

Reactivity with Organometallic Species and Base-Mediated Transformations

No information available.

Cycloaddition Chemistry

[2+2] Cycloadditions with Unsaturated Systems

No information available.

Formation of Sulfur-Containing Heterocycles (e.g., thiirenes)

No information available.

Cross-Coupling Reactions and Functionalization

No information available.

Table of Compounds Mentioned

Since no article could be generated, there are no compounds to list in this table.

Palladium-Catalyzed Arylthiolation and Related Transformations

The addition of a thiol across an alkyne, known as hydrothiolation, is a fundamental transformation for synthesizing vinyl sulfides. Palladium catalysts are particularly effective in promoting this reaction with high control over regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity. In the context of Chloroethyne-1-thiol reacting with an aryl thiol, the palladium catalyst would facilitate the formation of an aryl vinyl sulfide (B99878).

The reaction can also be designed as a three-component cascade, where a terminal alkyne, an aryl precursor, and a sulfur source combine to form bis(arylthio)alkene derivatives. nih.gov A plausible mechanism for such transformations often begins with the formation of a palladium thiolate species (ArS–[Pd]–Cl) through a ligand-exchange reaction between the palladium catalyst and the thiol. acs.org This species then undergoes nucleopalladation by adding across the alkyne in this compound, creating a vinyl palladium intermediate. nih.gov Subsequent reductive elimination yields the final vinyl sulfide product and regenerates the active palladium catalyst.

By overcoming common side reactions like the dimerization of terminal alkynes, palladium-catalyzed carbothiolation can be achieved, providing β-heteroaryl alkenyl sulfides with high regio- and stereoselectivity. nih.gov For this compound, this would involve the addition of both an aryl group and a thiol group across the triple bond. The regiochemical outcome is highly dependent on the catalyst system and reaction conditions. While radical-based hydrothiolation typically yields anti-Markovnikov products, palladium catalysis can favor the Markovnikov adducts. acsgcipr.orgorganic-chemistry.org

| Catalyst Precursor | Ligand/Additive | Reaction Type | Typical Regioselectivity | Reference |

|---|---|---|---|---|

| PdCl₂(PhCN)₂ | None | Hydrothiolation | Markovnikov | acs.org |

| Pd(OAc)₂ | None | Hydrothiolation of alkenes with heteroatoms | Markovnikov | organic-chemistry.org |

| IPr–Pd–Im–Cl₂ | Na₂S₂O₃ (sulfur source) | Bisthiolation | (Z)-1,2-bis(arylthio)alkene | nih.gov |

Ligand Design and Catalyst Optimization for Selective Reactions

The outcome of palladium-catalyzed transformations is profoundly influenced by the choice of ligands coordinated to the metal center. acs.org Ligands can modulate the steric and electronic environment of the palladium catalyst, thereby controlling its activity and, most importantly, the selectivity of the reaction. kaust.edu.saacs.org For reactions involving this compound, ligand design would be critical to direct the reaction towards a specific isomer (e.g., E vs. Z vinyl sulfide) or regiochemistry (Markovnikov vs. anti-Markovnikov).

For instance, in the related field of alkyne hydroarylation, theoretical studies have shown that the steric clash between the aryl group and the Pd-alkyne π-complex, which is dictated by the ligand, determines the syn/anti selectivity of the addition. kaust.edu.sa N-heterocyclic carbene (NHC) ligands, for example, have been shown to be highly effective in controlling regioselectivity in rhodium-catalyzed alkyne hydrothiolation, demonstrating the power of ligand choice. acs.orgnih.gov A switch from linear to branched vinyl sulfides can be achieved by changing from a dinuclear to a mononuclear catalyst precursor, a change that alters the ligand environment around the active metal center. nih.gov

Furthermore, the strength of acid co-catalysts can also play a crucial role, suggesting that highly electrophilic metal intermediates, formed via ligand protonation, can be responsible for the observed selectivity. rsc.org Optimization of these parameters—ligand structure, metal precursor, and additives—is essential for developing a selective and efficient catalytic system for the transformation of this compound.

| Catalyst/Ligand System | Reaction | Observed Selectivity Outcome | Controlling Factor | Reference |

|---|---|---|---|---|

| RhCl(PPh₃)₃ | Hydrothiolation | Anti-Markovnikov (linear) | Catalyst's intrinsic preference | acs.org |

| PdCl₂(PhCN)₂ | Hydrothiolation | Markovnikov (branched) | Formation of Pd-sulfide species | acs.org |

| Rh-NHC (mononuclear) | Hydrothiolation | Markovnikov (branched) | Interplay of steric/electronic effects of NHC and co-ligands | nih.gov |

| Pd₂ (dba)₃ with PAd₂ⁿBu | Heteroannulation of Dienes | High regioselectivity | Ligand control over carbopalladation | nih.gov |

Polymerization Mechanisms and Applications in Advanced Materials Science

The dual functionality of this compound as both a thiol and an alkyne makes it an ideal AB-type monomer for step-growth polymerization via the thiol-yne reaction. This "click" reaction is highly efficient and atom-economical, providing a robust platform for synthesizing advanced materials.

Role as a Monomer in Thiol-yne Polymerization

Thiol-yne polymerization can proceed through two primary mechanisms: a radical-mediated pathway or a nucleophilic Michael addition pathway. acs.org

Radical-Mediated Thiol-yne Polymerization : This mechanism is typically initiated by UV light or thermal energy, often with a radical initiator. A thiyl radical (S•) adds across the alkyne of another monomer, forming a vinyl sulfide radical. This radical then abstracts a hydrogen from a thiol group on another monomer, creating a vinyl sulfide linkage and regenerating a new thiyl radical to continue the propagation. nih.govacs.org A key feature of this process is that the resulting vinyl sulfide can react with a second thiyl radical, meaning each alkyne group is difunctional. nih.govresearchgate.net This capability allows for the formation of highly cross-linked networks. nih.govresearchgate.net

Nucleophilic Thiol-yne Polymerization : This pathway is typically base-catalyzed and involves the conjugate addition of a thiolate anion to an electron-deficient alkyne. This method offers excellent control over stereochemistry, allowing for the synthesis of polymers with predominantly E or Z alkene linkages by carefully selecting the catalyst and solvent. acs.orgnih.gov

As an AB-type monomer, this compound could undergo self-polymerization in a step-growth manner, forming linear polymers with repeating vinyl sulfide units. The presence of the chlorine atom would functionalize the polymer backbone, potentially influencing its solubility, thermal properties, and reactivity.

| Feature | Radical-Mediated Polymerization | Nucleophilic (Michael Addition) Polymerization |

|---|---|---|

| Initiation | Photoinitiator (UV) or thermal initiator (AIBN) | Base catalyst (e.g., DBU, phosphines) |

| Mechanism | Radical addition and chain transfer | Nucleophilic 1,4-conjugate addition |

| Alkyne Reactivity | Each alkyne can react twice | Typically a single addition to an activated alkyne |

| Stereocontrol | Generally produces E/Z mixtures | High stereocontrol (E or Z) is achievable |

| Key Feature | Forms highly cross-linked networks | Produces high molecular weight linear polymers with controlled geometry |

| Reference | nih.govacs.org | acs.orgnih.gov |

Integration into Covalent Organic Frameworks and Networks

Covalent Organic Frameworks (COFs) are crystalline porous polymers with ordered structures, making them promising for applications in gas separation, catalysis, and sensing. Thiol-ene and thiol-yne click reactions are powerful methods for both the synthesis and functionalization of COFs due to their efficiency and high yields. jiangnan.edu.cnnih.gov

This compound could be integrated into COFs via two primary strategies:

Direct Synthesis (Bottom-up Approach) : this compound could serve as a multitopic building block in the initial synthesis of a COF. By co-condensing it with other complementary monomers, the thiol and alkyne functionalities would form the linking bonds of the framework, directly incorporating the chloro-substituent and thioether linkages into the COF skeleton.

Post-Synthetic Modification (PSM) : This is a more common and versatile approach where a pre-synthesized COF containing reactive handles (such as vinyl or alkyne groups) is modified. nih.govnih.gov For example, a COF built with vinyl-containing linkers could be treated with this compound. The thiol group would then "click" onto the vinyl groups within the COF's pores, grafting the chloroethyne (B1205976) moiety onto the framework. nih.gov This method preserves the underlying crystallinity of the COF while introducing new functional groups. documentsdelivered.comrsc.org The introduction of thiol groups via PSM has been shown to create COFs with excellent affinity for heavy metal ions like mercury(II). nih.gov

The incorporation of this compound into COFs would introduce both sulfur and chlorine atoms, which could serve as active sites for catalysis, selective adsorption, or as points for further functionalization.

| Strategy | Description | Role of this compound | Advantage | Reference |

|---|---|---|---|---|

| Direct Synthesis | Monomers are co-polymerized to form the COF structure directly. | Building block (linker) | Functional groups are integral to the framework skeleton. | jiangnan.edu.cn |

| Post-Synthetic Modification (PSM) | A pre-formed COF is chemically altered to add new functional groups. | Modifying agent | High versatility; preserves parent COF crystallinity and allows for a wider range of functionalities. | nih.govnih.gov |

Spectroscopic Characterization Techniques in the Study of Chloroethyne 1 Thiol

Vibrational Spectroscopy for Bond Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups and analyzing the bond vibrations within a molecule.

Infrared (IR) SpectroscopyAn IR spectrum of chloroethyne-1-thiol would be expected to show characteristic absorption bands corresponding to its specific vibrational modes. Key absorptions would include the S-H stretching vibration, typically observed in the 2550-2600 cm⁻¹ region, and the C-S stretching vibration. Furthermore, the spectrum would feature a sharp absorption for the carbon-carbon triple bond (C≡C) stretch and a band for the carbon-chlorine (C-Cl) stretch. Without experimental data, the precise wavenumbers for these vibrations in this compound remain speculative.

Hypothetical IR Data for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| S-H Stretch | 2550 - 2600 |

| C≡C Stretch | 2100 - 2260 |

| C-S Stretch | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation AnalysisMass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound (C₂HClS), high-resolution mass spectrometry would confirm its exact molecular mass of approximately 92.55 g/mol .nih.govThe mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the chlorine isotopes (³⁵Cl and ³⁷Cl) in a roughly 3:1 ratio. Common fragmentation pathways would likely involve the loss of Cl, SH, or S radicals, leading to fragment ions that could be analyzed to further corroborate the proposed structure.

Expected Molecular Ion Peaks in Mass Spectrum of this compound

| Ion | Isotope Composition | Expected m/z | Relative Abundance |

|---|---|---|---|

| [C₂H³⁵ClS]⁺ | ¹²C₂, ¹H, ³⁵Cl, ³²S | ~92 | 100% |

Advanced Applications of Chloroethyne 1 Thiol As a Synthetic Intermediate and Building Block

Facilitation of Complex Organosulfur Skeleton Construction

The dual reactivity of Chloroethyne-1-thiol makes it an exceptional tool for the assembly of intricate organosulfur architectures. Its utility stems from its ability to participate in highly efficient and selective bond-forming reactions, primarily the thiol-yne "click" reaction. researchgate.netwikipedia.org This reaction involves the addition of a thiol across a carbon-carbon triple bond.

This compound can act as either the thiol component or the alkyne component in such transformations.

As the Thiol Component: The sulfhydryl group (-SH) of this compound can react with other internal or terminal alkynes. This hydrothiolation process, often facilitated by radical initiators or specific catalysts, leads to the formation of chloro-functionalized vinyl sulfides. wikipedia.org

As the Alkyne Component: The chloro-substituted alkyne is activated towards nucleophilic attack. It can readily react with other thiol-containing molecules in a Michael-type addition. acs.orgrsc.org The presence of the electron-withdrawing chlorine atom enhances the electrophilicity of the alkyne, often leading to high reaction rates and yields. chemrxiv.org Such reactions are pivotal in creating unsymmetrical 1,2-diorganothioalkene adducts. chemrxiv.org

These reactions tolerate a wide range of functional groups, allowing for the stepwise and controlled construction of complex sulfur-containing frameworks that are central to pharmaceuticals, agrochemicals, and materials science.

| Role of this compound | Co-reactant | Reaction Type | Resulting Organosulfur Skeleton |

|---|---|---|---|

| Thiol Component | 1,4-Diethynylbenzene | Radical-mediated Thiol-yne Addition | Sulfur-containing Polymer/Oligomer |

| Alkyne Component | Benzenethiol | Base-catalyzed Thiol-yne Addition | 1-Chloro-1,2-bis(phenylthio)ethene |

| Alkyne Component | 1,2-Ethanedithiol | Double Michael Addition | Sulfur-containing Macrocycle or Polymer |

| Thiol Component | Propargyl alcohol | Hydrothiolation | (Chloroethynyl)thio-substituted propenol |

Role in the Synthesis of Functionalized Organic Materials and Probes

The reliability and efficiency of reactions involving the thiol and alkyne moieties position this compound as a valuable building block for creating advanced organic materials and chemical probes. The principles of "click" chemistry—high efficiency, mild reaction conditions, and tolerance to various functional groups—are central to these applications. researchgate.netnih.gov

In materials science, this compound can be used for:

Polymer Synthesis: It can be employed as a monomer or a cross-linking agent in polymerization reactions. For instance, step-growth polymerization with di-alkynes or di-thiols can produce sulfur-rich polymers with unique optical and electronic properties. chemrxiv.org

Surface Functionalization: The thiol group can anchor the molecule to metal surfaces (like gold), while the chloro-alkyne end remains available for further reactions. Conversely, the thiol-yne reaction can be used to graft this compound onto surfaces already functionalized with either alkynes or thiols, providing a simple method to introduce new chemical handles. nih.gov

As a component in chemical probes, the reactivity of the chloro-alkyne makes it a target for thiol-containing biomolecules. mdpi.com This reactivity is analogous to that of maleimides, which are commonly used to label proteins and peptides at cysteine residues. mdpi.com A probe incorporating the this compound structure could react with biological thiols, forming a stable thioether bond and enabling detection or imaging, depending on the other functionalities appended to the probe. mdpi.com

| Application Area | Synthetic Strategy | Function of this compound | Potential Outcome |

|---|---|---|---|

| Functional Polymers | Thiol-yne step-growth polymerization | Bifunctional monomer | Linear or cross-linked sulfur-containing polymers |

| Surface Modification | Grafting via thiol-yne click reaction | Functionalization agent | Surfaces with tunable properties (e.g., hydrophobicity) |

| Bioconjugation | Michael addition with cysteine residues | Thiol-reactive handle | Protein labeling and tracking |

| Fluorescent Probes | Incorporation into a fluorophore structure | Reactive site for analyte binding | "Turn-on" or "turn-off" fluorescent sensor for thiols |

Precursor for Novel Heterocyclic Compounds with Tailored Properties

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are foundational to medicinal chemistry and materials science. This compound is a promising precursor for a variety of sulfur-containing heterocycles due to its combination of reactive sites.

The alkyne moiety can participate in cycloaddition reactions. For example, thioalkynes are known to react with organic azides in annulation reactions to produce fully substituted 1,2,3-triazoles. chemrxiv.org This reaction provides a direct route to a key heterocyclic core. The presence of both a thiol and a chloro-substituent on the alkyne allows for further tailoring of the resulting heterocycle's electronic and steric properties.

Furthermore, this compound can react with molecules containing two different functional groups to construct more complex heterocyclic systems. For example, reaction with a molecule containing both an amine and a thiol could lead to the formation of thiazole (B1198619) derivatives or other related structures. The ability to build such compounds is crucial for developing new therapeutic agents, as heterocyclic thiol-based molecules are known to act as potent inhibitors for various enzymes. nih.gov

| Target Heterocycle | Co-reactant | General Reaction Type | Significance |

|---|---|---|---|

| 1,2,3-Triazole | Organic Azide (R-N₃) | [3+2] Cycloaddition (Azide-Alkyne) | Core structure in pharmaceuticals and functional materials |

| Thiazole | Amino-thiol or equivalent | Condensation/Cyclization | Common scaffold in bioactive molecules |

| Thiophene | Appropriate C₂ synthon | Cyclization/Condensation | Building block for conductive polymers and dyes |

| Dithiole | Carbon disulfide or equivalent | Cycloaddition | Precursors for organic conductors |

Future Research Directions and Emerging Paradigms for Chloroethyne 1 Thiol

Exploration of Uncharted Reactivity and Transformation Pathways

The trifunctional nature of Chloroethyne-1-thiol is a crucible for novel reactivity. The alkyne backbone, activated by the electron-withdrawing chlorine atom, is primed for a variety of addition reactions, while the thiol group can engage in its own characteristic chemistry. The interplay between these functionalities could lead to previously unknown molecular architectures.

Future research should systematically investigate the reactivity of the C≡C triple bond. Given the precedent with other functionalized alkynes, this could include a range of cycloaddition reactions. researchgate.net The differential functionalization of the two π bonds of the alkyne is a particularly intriguing possibility, potentially leading to complex molecular scaffolds in a single step. nih.gov Metal-catalyzed reactions, a cornerstone of modern organic synthesis, are another fertile ground for exploration. mdpi.comacs.org However, the strong coordinating ability of the sulfur atom can pose challenges, such as catalyst poisoning. numberanalytics.com Overcoming this hurdle is a key research objective.

The thiol group introduces further dimensions of reactivity. Its propensity for nucleophilic addition to activated alkynes is well-documented and could be exploited in polymerization or bioconjugation contexts. pnas.org Furthermore, the thiol can undergo oxidation to form disulfides or be involved in radical-mediated processes. The simultaneous presence of the chloroalkyne moiety could lead to unique intramolecular cyclizations or rearrangement cascades under thermal, photochemical, or catalytic conditions.

| Potential Reaction Type | Functional Group(s) Involved | Expected Outcome/Application | Research Focus |

| Cycloaddition Reactions | Alkyne, Thiol | Synthesis of novel sulfur-containing heterocycles. | Investigating [3+2] and [2+2] cycloadditions with various partners. |

| Metal-Catalyzed Cross-Coupling | Chloroalkyne, Thiol | Formation of C-C and C-heteroatom bonds. | Developing robust catalysts resistant to sulfur poisoning. |

| Nucleophilic Addition | Alkyne, Thiol | Polymer synthesis, bioconjugation. | Studying the regio- and stereoselectivity of additions. pnas.orglsu.edu |

| Radical Reactions | Thiol, Alkyne | Formation of vinyl sulfides and other organosulfur compounds. | Exploring initiation methods (photochemical, thermal) and reaction control. |

| Intramolecular Cascades | All three functional groups | Rapid construction of complex polycyclic systems. | Designing conditions to trigger and control tandem reactions. researchgate.net |

| Differential Dihydrofunctionalization | Alkyne | Step-wise, selective functionalization of both pi bonds. | Use of cooperative catalyst systems to achieve novel transformations. nih.gov |

Development of Sustainable and Environmentally Benign Synthetic Methodologies

Traditional synthesis of highly reactive and functionalized small molecules often involves hazardous reagents, harsh conditions, and significant waste generation. Future work on this compound must prioritize the development of green and sustainable synthetic protocols. pnas.org This aligns with the broader goals of modern chemistry to reduce environmental impact.

Key areas for development include the use of water as a reaction solvent, which is a benign and economical choice. rsc.orgrsc.org Electrochemical synthesis offers a powerful alternative to conventional redox reagents, using electricity to drive reactions, often with high efficiency and selectivity, while minimizing waste. nih.govacs.orgresearchgate.net This approach could be particularly useful for managing the redox-sensitive thiol group or for generating reactive intermediates under mild conditions. acs.org

Photocatalysis, especially using visible light and organic dyes like eosin (B541160) Y, represents another green avenue. chemmethod.com Such methods avoid the need for high-energy UV light or costly transition metal catalysts. Furthermore, developing catalyst-free and solvent-free reaction conditions would be a significant advance, reducing both cost and environmental footprint. organic-chemistry.orgnih.gov Research into recyclable catalysts, such as those supported on magnetic nanoparticles, could also enhance the sustainability of synthetic routes to this compound and its derivatives. bohrium.com

| Sustainable Methodology | Principle | Potential Application for this compound | Key Advantages |

| Aqueous Synthesis | Using water as the primary solvent. rsc.orgrsc.org | Cyclization and condensation reactions to form derivatives. | Environmentally benign, low cost, improved safety. |

| Electrochemical Synthesis | Using electricity to drive redox reactions. nih.gov | Controlled oxidation/reduction of the thiol; C-S bond formation. acs.orgsciety.org | High selectivity, avoids stoichiometric chemical oxidants/reductants, potential for flow chemistry. researchgate.net |

| Visible-Light Photocatalysis | Using organic dyes (e.g., Eosin Y) and light to catalyze reactions. chemmethod.com | C-H functionalization and C-S bond formation. | Metal-free, uses renewable energy source, mild reaction conditions. |

| Catalyst-Free Reactions | Designing reactions that proceed efficiently without a catalyst. nih.gov | Thiol-yne additions and other intrinsic reactivity pathways. | Reduced cost, simplified purification, lower environmental impact. |

| Recyclable Catalysis | Immobilizing catalysts on a solid support (e.g., magnetic nanoparticles). bohrium.com | Metal-catalyzed cross-coupling and functionalization reactions. | Catalyst recovery and reuse, reduced metal leaching into products. |

Integration with Automated Synthesis and High-Throughput Experimentation

The exploration of a new chemical entity like this compound, with its multifunctional reactivity, can be significantly accelerated by leveraging automation and high-throughput experimentation (HTE). These technologies allow for the rapid screening of a vast number of reaction conditions, catalysts, and substrates, compressing research timelines from years to weeks.

Automated synthesis platforms, including robotic systems and flow chemistry setups, can perform reactions, purifications, and analyses with minimal human intervention. chemistryviews.orgwikipedia.orgsigmaaldrich.com This not only increases throughput but also enhances reproducibility. synplechem.com For this compound, an automated flow synthesizer could be programmed to explore its reactivity with a library of different reactants under various temperatures, pressures, and catalyst loads. nih.gov This would rapidly map out its chemical space and identify promising transformation pathways.

| Technology | Application to this compound Research | Expected Outcome |

| Flow Chemistry | Synthesis and multi-step derivatization. nih.gov | Faster optimization, safer handling of reactive intermediates, scalable production. |

| Automated Synthesis Platforms (e.g., Synple Chem) | Rapid synthesis of a library of derivatives for screening. sigmaaldrich.comsynplechem.com | Accelerated discovery of new compounds with desired properties. |

| High-Throughput Experimentation (HTE) | Screening of catalysts, solvents, and reaction conditions. nih.govrsc.org | Rapid identification of optimal reaction parameters for novel transformations. |

| AI-Driven Mobile Robots | Autonomous reaction discovery and optimization. nih.govsciencedaily.com | Unbiased exploration of chemical reactivity and accelerated discovery of new reactions. |

Advanced Computational Predictions for Novel Derivatives and Their Reactivity Profiles

In parallel with experimental work, advanced computational chemistry and machine learning offer powerful in silico tools to guide the exploration of this compound. These methods can predict molecular properties, reaction outcomes, and the stability of transient species, thereby prioritizing the most promising avenues for laboratory investigation. chemrxiv.orgrsc.orgmi-6.co.jp

Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model the electronic structure of this compound and its derivatives. This allows for the prediction of geometric parameters, vibrational frequencies (for comparison with experimental IR spectra), and the relative energies of reactants, products, and transition states. numberanalytics.comacs.org Such calculations can elucidate reaction mechanisms, explaining observed selectivities or predicting whether a proposed reaction is energetically feasible. lsu.edu The study of reactive intermediates, which are often too short-lived to be observed experimentally, is a particular strength of computational chemistry. numberanalytics.comnih.govanu.edu.au

Beyond single reactions, machine learning and AI models are becoming increasingly adept at predicting the outcomes of chemical reactions on a large scale. arxiv.orgmit.edu By training on vast databases of known reactions, these models can predict the likely product(s) when this compound is subjected to a given set of reactants and conditions. This predictive power enables the in silico design of novel derivatives and the pre-screening of synthetic routes, focusing experimental efforts on the most viable targets.

| Computational Method | Target Property/Prediction | Application for this compound |

| Density Functional Theory (DFT) | Molecular structure, electronic properties, reaction energetics. numberanalytics.com | Predict stability, spectroscopic signatures, and reaction mechanisms. |

| Ab Initio Molecular Dynamics (AIMD) | Behavior of molecules and reactions over time at the quantum level. | Simulate reaction pathways and identify short-lived intermediates. |

| Machine Learning (ML) Models | Reaction outcome prediction, retrosynthesis. rsc.orgarxiv.orgmit.edu | Predict products of unknown reactions, suggest synthetic routes to novel derivatives. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with physical or biological properties. | In silico screening of virtual derivatives for desired properties. |

| Unified Reaction Valley Approach (URVA) | Detailed analysis of reaction mechanisms and electronic structure changes. acs.org | Uncover hidden intermediates and transition states in complex reaction pathways. |

Q & A

What are the recommended methods for synthesizing Chloroethyne-1-thiol in laboratory settings, and how can purity be verified?

Basic Research Question

Methodological Answer:

this compound synthesis typically involves nucleophilic substitution or thiol-yne coupling reactions. Key steps include:

- Reaction Setup : Use anhydrous conditions to prevent hydrolysis, with reagents like propargyl chloride and thiourea in a polar aprotic solvent (e.g., DMF) under inert atmosphere .

- Purification : Distillation under reduced pressure or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product.

- Purity Verification :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify impurities and confirm molecular ion peaks.

- Nuclear Magnetic Resonance (NMR) : Analyze H and C spectra for characteristic shifts (e.g., ethynyl proton at ~2.5 ppm, thiol proton at ~1.3 ppm).

- Elemental Analysis : Validate stoichiometry (C:H:S:Cl ratios) .

Experimental Reproducibility : Document reaction parameters (temperature, solvent, catalyst) in the Methods section, adhering to journal guidelines for compound characterization .

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Basic Research Question

Methodological Answer:

Prioritize the following techniques:

- Infrared (IR) Spectroscopy : Identify thiol (-SH) stretch (~2550 cm) and ethynyl (C≡C) stretch (~2100 cm) .

- NMR Spectroscopy :

- H NMR: Thiol proton (δ 1.2–1.5 ppm, broad singlet) and ethynyl proton (δ 2.3–2.7 ppm, triplet).

- C NMR: Ethynyl carbons (δ 70–85 ppm) and thiol-bearing carbon (δ 25–35 ppm) .

- Raman Spectroscopy : Resolve C≡C and C-S vibrational modes in solid-state samples.

Data Interpretation : Cross-reference observed peaks with computational simulations (e.g., DFT calculations) to resolve ambiguities .

How should researchers address contradictions in reported toxicological data for this compound across different experimental models?

Advanced Research Question

Methodological Answer:

Contradictions often arise from variability in exposure routes (inhalation vs. dermal), species-specific metabolism, or dose thresholds. Mitigation strategies include:

- Systematic Review : Apply inclusion criteria (Table C-1, ) to filter studies by route (oral, dermal), health outcomes (respiratory, systemic effects), and model validity .

- Meta-Analysis : Use random-effects models to account for heterogeneity in toxicity thresholds (e.g., LC values).

- Sensitivity Analysis : Test robustness of conclusions by excluding outlier datasets or adjusting for confounding variables (e.g., solvent carriers) .

Reporting Standards : Clearly define experimental conditions (e.g., purity, vehicle) in Supporting Information to enable cross-study comparisons .

What computational strategies can predict the reactivity of this compound in novel synthetic pathways?

Advanced Research Question

Methodological Answer:

- Reaction Pathway Modeling : Use density functional theory (DFT) to calculate activation energies for thiol-ene click reactions or nucleophilic attack trajectories .

- Machine Learning (ML) : Train models on databases like Reaxys to predict regioselectivity in multi-step syntheses.

- Transition State Analysis : Identify intermediates using Gaussian or ORCA software, focusing on steric and electronic effects of the ethynyl-thiol group .

Validation : Compare predicted outcomes with experimental kinetics (e.g., rate constants from stopped-flow spectroscopy) .

What are the critical gaps in current understanding of this compound's environmental fate, and what methodologies are needed to address them?

Advanced Research Question

Methodological Answer:

Identified Gaps :

- Long-term degradation products in aquatic systems.

- Bioaccumulation potential in terrestrial organisms.

Methodologies to Address Gaps : - Stable Isotope Probing (SIP) : Track C-labeled this compound in microbial degradation studies .

- High-Resolution Mass Spectrometry (HRMS) : Identify transformation products (e.g., sulfonic acids) in environmental matrices .

- Ecotoxicogenomics : Assess gene expression changes in model organisms (e.g., Daphnia magna) exposed to sublethal doses .

Collaborative Frameworks : Integrate data from analytical chemistry, computational modeling, and field studies to build predictive fate models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.